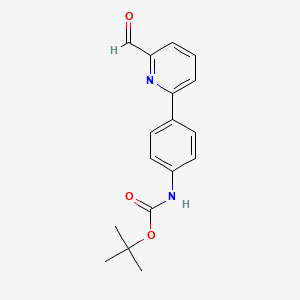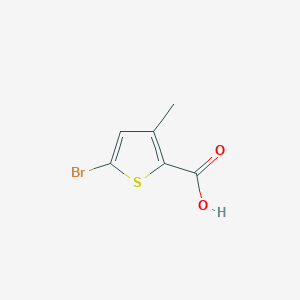
5-Bromo-3-methylthiophene-2-carboxylic acid
概要
説明
5-Bromo-3-methylthiophene-2-carboxylic acid (5-BrMTCA) is an organic compound belonging to the thiophene family. It is a colorless solid with a molecular weight of 203.12 g/mol. It is soluble in water, ethanol, and methanol, and is used in a variety of scientific research applications. 5-BrMTCA has been used in the study of biochemistry and physiology, as well as in the development of new pharmaceuticals.
科学的研究の応用
Synthesis of Bromomethylpyrromethenes
A study by Rowold and MacDonald (1978) describes the synthesis of bromomethylpyrromethenes, a group of compounds where 5-bromo-3-methylthiophene-2-carboxylic acid derivatives play a crucial role. This process involves the bromination of 5-acetoxymethylpyrrole-2-carboxylic acids, highlighting the chemical's utility in synthesizing complex organic structures (Rowold & MacDonald, 1978).
Building Block for Electro- and Photoactive Materials
Vamvounis and Gendron (2013) demonstrated the use of 3-bromo-2-methylthiophene, a related compound, in forming a library of 2-aryl-4-bromo-5-methylthiophenes. This method is significant for preparing functional organic electronic materials, suggesting the potential of similar compounds like this compound in this field (Vamvounis & Gendron, 2013).
Palladium-Catalysed Arylation
The work of Fu et al. (2012) involves the use of ethyl 5-bromothiophene-2-carboxylate in palladium-catalysed direct arylation of heteroaromatics. This method is instrumental in preventing the formation of dimers or oligomers, thus enabling the high-yield formation of biheteroaryls. This indicates the potential application of this compound in similar catalytic processes (Fu et al., 2012).
Synthesis of Dicarboxylic Acids
Kostyuchenko et al. (2018) explored the synthesis of 2,2':5',2'':5'',2'''-quaterthiophene-5,5'''-dicarboxylic acids and related compounds. They used bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids, highlighting the role of brominated thiophene derivatives in synthesizing complex organic molecules (Kostyuchenko et al., 2018).
Bromination of Aromatic Compounds
Gol'dfarb et al. (1974) studied the bromination of 2-cyanothiophene, leading to derivatives like 4-bromo-2-thiophenecarboxylic acid. This research sheds light on the reactivity of similar brominated thiophophene compounds, suggesting possible applications for this compound in producing various brominated aromatic structures (Gol'dfarb, Grotmova, & Belen’kii, 1974).
Practical Preparation for Chemical Synthesis
Kogami and Watanabe (2011) developed a process for preparing ethyl 2-methylthiophene-3-carboxylate, which demonstrates the utility of thiophene derivatives in chemical synthesis. This reinforces the potential applicability of this compound in similar synthesis processes (Kogami & Watanabe, 2011).
Characterization of Polymer Properties
Lee, Shim, and Shin (2002) investigated the synthesis and electrochromic properties of terthiophene-3'-carboxylic acid polymers. Their research highlights the potential of thiophene carboxylic acids in polymer science, particularly in the development of functionalized polythiophenes (Lee, Shim, & Shin, 2002).
特性
IUPAC Name |
5-bromo-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFWMBSFXUTFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592584 | |
| Record name | 5-Bromo-3-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38239-45-1 | |
| Record name | 5-Bromo-3-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B1341857.png)

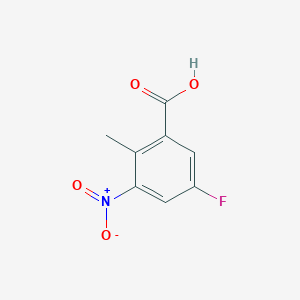



![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)
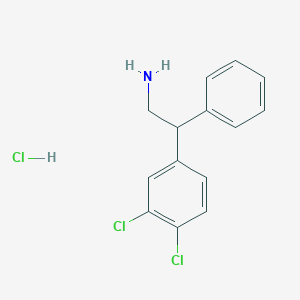
![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)

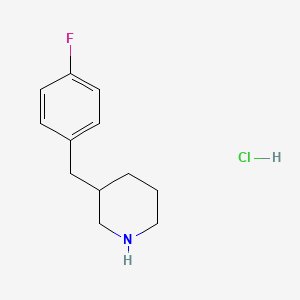
![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

